molecular formula C8H14N2 B13320654 2,2-Dicyclopropylacetimidamide

2,2-Dicyclopropylacetimidamide

Cat. No.: B13320654
M. Wt: 138.21 g/mol
InChI Key: BLOJINHRCOIIAY-UHFFFAOYSA-N
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Description

2,2-Dicyclopropylacetimidamide is an organic compound characterized by the presence of two cyclopropyl groups attached to an acetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dicyclopropylacetimidamide typically involves the reaction of cyclopropylmethylamine with acetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently treated with ammonia to yield the desired product. The reaction conditions often include maintaining a low temperature to prevent decomposition and using an inert atmosphere to avoid unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dicyclopropylacetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the imidamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted cyclopropyl derivatives.

Scientific Research Applications

2,2-Dicyclopropylacetimidamide has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in cycloaddition reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dicyclopropylacetimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2,2-Dicyclopropylacetamide: Similar structure but lacks the imidamide group.

    Cyclopropylamine: Contains a single cyclopropyl group attached to an amine.

    Cyclopropylcarboxamide: Features a cyclopropyl group attached to a carboxamide moiety.

Uniqueness: 2,2-Dicyclopropylacetimidamide is unique due to the presence of two cyclopropyl groups and an imidamide moiety, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2,2-dicyclopropylethanimidamide

InChI

InChI=1S/C8H14N2/c9-8(10)7(5-1-2-5)6-3-4-6/h5-7H,1-4H2,(H3,9,10)

InChI Key

BLOJINHRCOIIAY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)C(=N)N

Origin of Product

United States

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